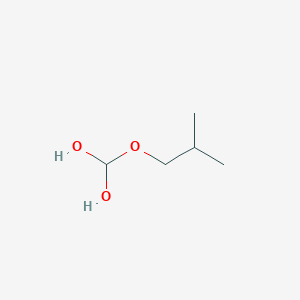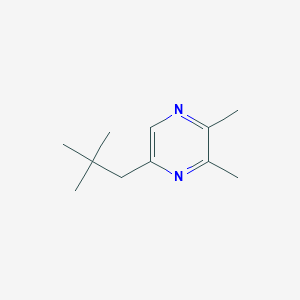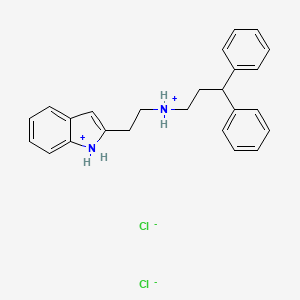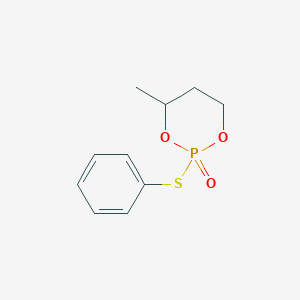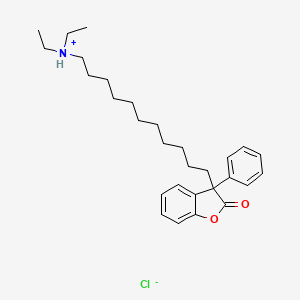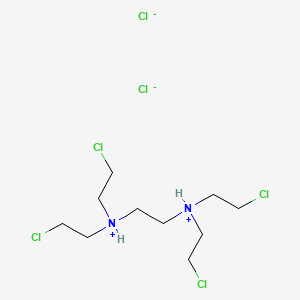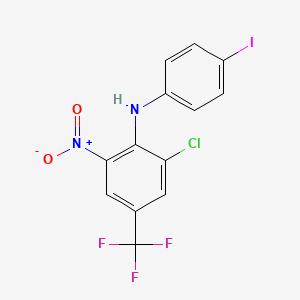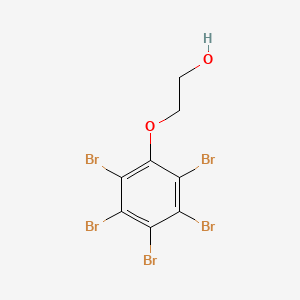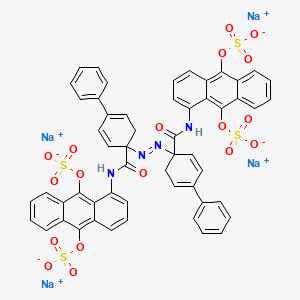
(1,1'-Biphenyl)-4-carboxamide, 4',4'''-azobis(N-(9,10-bis(sulfooxy)-1-anthracenyl)-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-4-carboxamide, 4’,4’‘’-azobis(N-(9,10-bis(sulfooxy)-1-anthracenyl)-, tetrasodium salt: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with carboxamide and azobis functional groups, along with anthracenyl sulfooxy substituents, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-4-carboxamide, 4’,4’‘’-azobis(N-(9,10-bis(sulfooxy)-1-anthracenyl)-, tetrasodium salt involves multiple steps, including the formation of the biphenyl core, introduction of carboxamide and azobis groups, and sulfonation of the anthracenyl rings. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired functional groups are correctly positioned.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the azobis groups, converting them into amines.
Substitution: The biphenyl core and anthracenyl rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced biphenyl derivatives.
Substitution: Various substituted biphenyl and anthracenyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: In biological research, it can be used as a probe to study molecular interactions and as a precursor for developing bioactive compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through various molecular interactions, primarily involving its functional groups. The carboxamide and azobis groups can interact with biological targets, while the sulfooxy groups enhance solubility and reactivity. The biphenyl core provides structural stability and allows for further functionalization, making it a versatile molecule for various applications.
Properties
CAS No. |
71720-85-9 |
|---|---|
Molecular Formula |
C54H36N4O18S4.4Na C54H36N4Na4O18S4 |
Molecular Weight |
1249.1 g/mol |
IUPAC Name |
tetrasodium;[1-[[1-[[1-[(9,10-disulfonatooxyanthracen-1-yl)carbamoyl]-4-phenylcyclohexa-2,4-dien-1-yl]diazenyl]-4-phenylcyclohexa-2,4-diene-1-carbonyl]amino]-10-sulfonatooxyanthracen-9-yl] sulfate |
InChI |
InChI=1S/C54H40N4O18S4.4Na/c59-51(55-43-23-11-21-41-45(43)49(75-79(67,68)69)39-19-9-7-17-37(39)47(41)73-77(61,62)63)53(29-25-35(26-30-53)33-13-3-1-4-14-33)57-58-54(31-27-36(28-32-54)34-15-5-2-6-16-34)52(60)56-44-24-12-22-42-46(44)50(76-80(70,71)72)40-20-10-8-18-38(40)48(42)74-78(64,65)66;;;;/h1-29,31H,30,32H2,(H,55,59)(H,56,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);;;;/q;4*+1/p-4 |
InChI Key |
HTFJUPKYCDWBFK-UHFFFAOYSA-J |
Canonical SMILES |
C1C=C(C=CC1(C(=O)NC2=CC=CC3=C(C4=CC=CC=C4C(=C32)OS(=O)(=O)[O-])OS(=O)(=O)[O-])N=NC5(CC=C(C=C5)C6=CC=CC=C6)C(=O)NC7=CC=CC8=C(C9=CC=CC=C9C(=C87)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C1=CC=CC=C1.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


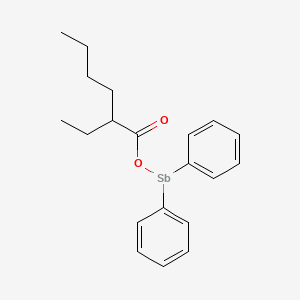
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)
